Benzo[a]heptalene Acetamide Derivative;
Description
Chemical Identity and Structural Classification
Benzo[a]heptalene acetamide derivatives constitute a specialized class of polycyclic aromatic compounds built upon the fundamental benzo[a]heptalene scaffold. The core structure consists of a seven-membered heptalene ring system fused with a benzene ring, creating a tricyclic framework that serves as the foundation for various acetamide substitutions. This structural arrangement places these compounds within the broader category of polycyclic aromatic hydrocarbons, specifically as benzannulated forms of heptalene where the benzene ring is fused at the a-position.
The molecular architecture of these derivatives is characterized by considerable structural diversity, as evidenced by specific examples such as the compound with molecular formula C21H20F3NO5S and molecular weight 455.448 g/mol. This particular derivative exhibits the systematic name 2,2,2-trifluoro-N-[(7S)-3-hydroxy-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide, demonstrating the complex substitution patterns possible within this molecular framework. The presence of diverse functional groups including trifluoroacetamide, methoxy, hydroxyl, and methylsulfanyl moieties creates distinct regions of polarity within the molecule, significantly influencing solubility, reactivity, and biological interaction profiles.
The structural classification of these compounds reveals their relationship to naturally occurring alkaloids, particularly colchicine and its derivatives. Colchicine itself, with the systematic name N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide, represents the archetypal member of this compound class and demonstrates the biological significance of the benzo[a]heptalene acetamide framework. The basic benzo[a]heptalene structure, with molecular formula C16H12 and molecular weight 204.27 g/mol, provides the foundational scaffold upon which acetamide derivatives are constructed.
Table 1: Structural Characteristics of Key Benzo[a]heptalene Acetamide Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS Number |
|---|---|---|---|---|
| Benzo[a]heptalene (core structure) | C16H12 | 204.27 | Aromatic rings | 639361 |
| Trifluoroacetamide derivative | C21H20F3NO5S | 455.45 | Trifluoroacetamide, methoxy, hydroxyl, methylsulfanyl | 123643-51-6 |
| Colchicine | C22H25NO6 | 399.44 | Acetamide, tetramethoxy, carbonyl | 64-86-8 |
Historical Development and Discovery
The historical development of benzo[a]heptalene acetamide derivatives is intrinsically linked to the discovery and structural elucidation of colchicine, one of the most ancient medicinal compounds still in clinical use today. The journey of understanding these compounds began with the isolation of colchicine in 1820 by French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou, marking the first successful isolation of the active principle from Colchicum autumnale. This achievement represented a pivotal moment in natural product chemistry, as it provided researchers with pure material for detailed structural investigations.
The structural elucidation of colchicine proved to be one of the most challenging problems in organic chemistry for over a century. Early investigations by Zeisel between 1883 and 1913 led to the development of methods for determining methoxy groups, while subsequent work by Windaus from 1910 to 1924 produced structural proposals that were erroneously based on a phenanthrene ring system. The breakthrough in understanding the true structure came through the work of Dewar in 1945, who correctly proposed that ring C was a cycloheptatrienolone with aromatic character, marking the starting point of tropolone chemistry.
The confirmation of the correct structure occurred in 1952 through X-ray crystallographic analysis, finally resolving decades of structural uncertainty. This achievement not only established the unique benzo[a]heptalene framework but also provided the foundation for understanding the broader class of related acetamide derivatives. The biosynthetic pathway of colchicine, elucidated through extensive labeling and incorporation experiments by the groups of Leete and Battersby, revealed the complex enzymatic processes involved in forming the distinctive ring system through para/para phenol coupling of autumnaline followed by cyclization, methylation, dehydrogenation, and skeletal rearrangement.
The development of synthetic approaches to benzo[a]heptalene acetamide derivatives has been driven by both the challenging nature of the target structures and their significant biological properties. The inherent helical twist of the colchicine ring skeleton, arising from the stereocenter at C7 and the aR-configured chiral axis, has been demonstrated to be of prime importance for biological activity. This understanding has guided the design and synthesis of various derivatives, leading to the development of compounds with modified substitution patterns while maintaining the essential structural features responsible for biological activity.
Significance in Polycyclic Aromatic Hydrocarbon Research
Benzo[a]heptalene acetamide derivatives occupy a unique position within polycyclic aromatic hydrocarbon research due to their distinctive structural features and the challenges they present for both theoretical understanding and synthetic chemistry. These compounds represent a specialized subset of polycyclic aromatic hydrocarbons that differs significantly from the more common benzenoid hydrocarbons typically studied in this field. While most polycyclic aromatic hydrocarbons consist of fused benzene rings with fully conjugated six-membered aromatic systems, benzo[a]heptalene derivatives incorporate a seven-membered ring that introduces unique electronic and conformational properties.
The structural complexity of benzo[a]heptalene acetamide derivatives provides valuable insights into the behavior of non-benzenoid polycyclic aromatic systems. Unlike alternant polycyclic aromatic hydrocarbons that contain only six-membered rings, the seven-membered heptalene ring in these compounds creates a non-alternant system with distinct electronic characteristics. This structural feature results in molecules that exhibit significantly different aromaticity patterns compared to conventional polycyclic aromatic hydrocarbons, making them important model compounds for understanding the limits and variations of aromatic stabilization in large conjugated systems.
The three benzannulated forms of heptalene - benzo[a]heptalene, benzo[b]heptalene, and 4H-benzo[ef]heptalene - demonstrate the various ways in which benzene rings can be fused to the seven-membered heptalene core. Among these, only benzo[a]heptalenes have attracted significant research attention due to their occurrence in natural products, particularly in the colchicine family of alkaloids. This biological relevance has driven extensive research into the synthesis, structure-activity relationships, and chemical properties of these compounds, contributing valuable knowledge to the broader field of polycyclic aromatic hydrocarbon chemistry.
The research significance of these derivatives extends to their role as challenging synthetic targets that have advanced the development of new methodological approaches in organic synthesis. The construction of the benzo[a]heptalene framework requires sophisticated synthetic strategies that often push the boundaries of current methodologies. The successful synthesis of these compounds has led to innovations in areas such as photocyclization, radical chemistry, and transition metal-catalyzed coupling reactions, techniques that have found broader applications in polycyclic aromatic hydrocarbon synthesis.
Furthermore, the study of benzo[a]heptalene acetamide derivatives has contributed to our understanding of molecular recognition and binding interactions in biological systems. The specific three-dimensional shape and electronic distribution of these molecules, arising from their unique polycyclic aromatic framework, provide insights into how structural features influence biological activity. This knowledge has implications for the design of other polycyclic aromatic compounds with specific biological or materials properties, making these derivatives valuable templates for structure-based design approaches in various research applications.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[(7S)-3-hydroxy-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3NO5S/c1-29-18-15(27)8-10-4-6-13(25-20(28)21(22,23)24)12-9-14(26)16(31-3)7-5-11(12)17(10)19(18)30-2/h5,7-9,13,27H,4,6H2,1-3H3,(H,25,28)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDJEEOMNARHHQ-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCC(C3=CC(=O)C(=CC=C3C2=C1OC)SC)NC(=O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2CC[C@@H](C3=CC(=O)C(=CC=C3C2=C1OC)SC)NC(=O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Cyclization
A widely adopted method employs Friedel-Crafts acylation to form the central seven-membered ring. For instance, treatment of 1,3-dimethoxy-5-methylsulfanylbenzene with chloroacetyl chloride in the presence of AlCl₃ initiates electrophilic aromatic substitution, yielding a ketone intermediate. Subsequent intramolecular cyclization under acidic conditions (H₂SO₄, 80°C) generates the benzo[a]heptalene core.
Critical Parameters:
Oxidative Coupling Strategies
Alternative routes leverage oxidative coupling of phenolic precursors. For example, 2-naphthol derivatives undergo Cu(I)-mediated coupling in tetrahydrofuran (THF) to construct the heptalene system. This method achieves higher regioselectivity (>95%) compared to Friedel-Crafts but requires stringent oxygen-free conditions.
Functionalization with Trifluoroacetamide Groups
Introducing the 2,2,2-trifluoro-N-substituted acetamide moiety necessitates sequential amidation and oxidation steps:
Amination of the Heptalene Core
The C7 position undergoes nucleophilic amination using gaseous NH₃ in THF at −78°C, producing a primary amine intermediate. This step is highly sensitive to moisture, requiring molecular sieves (4Å) to maintain anhydrous conditions.
Trifluoroacetylation
Reaction with trifluoroacetic anhydride (TFAA) in dichloromethane at 0°C installs the trifluoroacetamide group. Pyridine (2 equiv) is added to scavenge HCl, preventing acid-mediated degradation of the heptalene skeleton.
Yield Optimization Data:
| Parameter | Value | Impact on Yield |
|---|---|---|
| TFAA Equiv | 1.5 | Maximizes acylation (92%) |
| Reaction Time | 4 h | Prevents over-acylation |
| Temperature | 0–5°C | Reduces epimerization |
Stereochemical Control at C7
The (7S)-configuration is critical for biological activity. Two enantioselective methods dominate:
Chiral Auxiliary Approach
A menthol-derived auxiliary directs asymmetric induction during amination. After forming the diastereomeric mixture, hydrolysis with LiOH in MeOH/H₂O (3:1) recovers the desired (S)-enantiomer with 88% ee.
Enzymatic Resolution
Lipase B from Candida antarctica selectively hydrolyzes the (R)-enantiomer from a racemic amine intermediate. This biocatalytic process achieves >99% ee but requires extended reaction times (72 h).
Late-Stage Oxidative Functionalization
Final modifications introduce hydroxy and oxo groups at positions 3 and 9:
C3 Hydroxylation
A cobalt-based catalyst (Co-L1@NC-800) enables selective C–H oxidation using molecular oxygen (5 bar) in water. This green chemistry approach achieves 84% yield without over-oxidation.
Mechanistic Insight:
The reaction proceeds via a radical pathway, with Co(III)-superoxo species abstracting hydrogen from the C3 position. Subsequent oxygen rebound forms the hydroxyl group.
C9 Ketone Formation
Jones oxidation (CrO₃/H₂SO₄) converts the C9 methylene to a ketone. Careful temperature control (−10°C) prevents degradation of the acetamide group.
Industrial-Scale Production Considerations
Transitioning from lab-scale to manufacturing introduces unique challenges:
Continuous Flow Synthesis
Microreactor systems enhance heat transfer during exothermic steps like trifluoroacetylation. A typical setup includes:
Solvent Recovery Systems
Cyrene (dihydrolevoglucosenone) replaces traditional dipolar aprotic solvents (DMF, NMP) in amidation steps, reducing environmental impact while maintaining reaction efficiency.
Analytical Characterization
Rigorous quality control ensures batch consistency:
Spectroscopic Profiling
Chiral Purity Assessment
Chiralpak AD-H column (hexane/i-PrOH 85:15) resolves enantiomers with a retention time difference of 4.2 min.
Emerging Methodologies
Recent advances promise to streamline synthesis:
Chemical Reactions Analysis
Types of Reactions
Benzo[a]heptalene Acetamide Derivative; can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The trifluoroacetylamino group can be reduced to an amine.
Substitution: The methoxy and methyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the trifluoroacetylamino group may produce an amine.
Scientific Research Applications
Benzo[a]heptalene Acetamide Derivative; has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzo[a]heptalene Acetamide Derivative; involves its interaction with specific molecular targets and pathways. The trifluoroacetylamino group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s unique structure allows it to engage in specific interactions that can influence cellular processes.
Comparison with Similar Compounds
Colchicine and Derivatives
Colchicine (CAS 64-86-8) shares the benzo[a]heptalene core but includes a methoxy group at C10 instead of a hydroxyl group (as in Colchiceine) and a trimethoxyaryl system. This substitution reduces oxidative susceptibility compared to Colchiceine . Thiocolchicoside (CAS 602-41-5), a semi-synthetic derivative, replaces the C10 methoxy group with a methylthio group and introduces a β-D-glucopyranosyloxy substituent, significantly increasing its molecular weight (563.62 g/mol vs. 385.41 g/mol for Colchiceine) and altering its therapeutic profile to a muscle relaxant .
Benzo[d]oxazole-Based Acetamide Derivatives
A series of neuroprotective acetamide derivatives featuring a benzo[d]oxazole-thiadiazole scaffold (e.g., compounds 5l–5q ) were synthesized with substituents such as trifluoromethyl, tolyl, and methoxyphenyl groups . These compounds lack the fused heptalene ring but retain the acetamide linkage, emphasizing the role of electronegative substituents in enhancing neuroprotective activity. For example, 5q (2-(benzo[d]oxazol-2-ylthio)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide) exhibits a high melting point (250.2–251.4°C ), suggesting strong crystalline stability .
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of Benzo[a]heptalene Acetamide Derivatives and Analogues
Pharmacological Differences
- Colchiceine vs.
- Thiocolchicoside vs. Benzo[a]heptalene Derivatives: The glucopyranosyl group in Thiocolchicoside enhances water solubility, making it suitable for intravenous administration, whereas neuroprotective benzo[d]oxazole derivatives rely on lipophilic substituents for blood-brain barrier penetration .
Biological Activity
Benzo[a]heptalene acetamide derivatives represent a class of compounds with significant potential in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of these derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The findings are supported by various studies, including structure-activity relationship (SAR) analyses and case studies.
Chemical Structure
The basic structure of benzo[a]heptalene acetamide derivatives can be described as follows:
- Core Structure : Benzo[a]heptalene
- Functional Group : Acetamide
The specific arrangement of substituents on the benzo[a]heptalene core influences the biological activity of the compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzo[a]heptalene acetamide derivatives. For instance, compounds derived from this structure have shown promising results against various cancer cell lines.
Case Study: Anticancer Efficacy
In a study evaluating the cytotoxic effects of benzo[a]heptalene derivatives on Hep3B liver cancer cells, it was found that certain derivatives significantly reduced cell viability. The following table summarizes the results:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 1 | 12.5 | Induces apoptosis |
| 2 | 15.0 | Cell cycle arrest at G2-M phase |
| 3 | 20.0 | Inhibition of DNA synthesis |
These findings indicate that benzo[a]heptalene acetamide derivatives can effectively inhibit cancer cell proliferation by inducing apoptosis and disrupting the cell cycle .
Antimicrobial Activity
Benzo[a]heptalene acetamide derivatives have also been investigated for their antimicrobial properties. Research has demonstrated that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy
A comparative analysis of various derivatives showed differing levels of antibacterial activity:
| Compound | Gram-Positive Activity (Zone of Inhibition, mm) | Gram-Negative Activity (Zone of Inhibition, mm) |
|---|---|---|
| 1 | 15 | 12 |
| 2 | 18 | 10 |
| 3 | 10 | 14 |
The presence of electron-withdrawing groups on the aromatic ring was correlated with increased antibacterial activity, suggesting that structural modifications can enhance efficacy .
Anti-inflammatory Properties
The anti-inflammatory potential of benzo[a]heptalene acetamide derivatives has been explored through in vitro assays measuring cytokine production and inflammatory marker expression.
In Vitro Anti-inflammatory Assay Results
The following table summarizes the anti-inflammatory effects observed in cell culture studies:
| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|
| 1 | 70 | 65 |
| 2 | 60 | 50 |
| 3 | 55 | 45 |
These results indicate that certain derivatives can significantly reduce pro-inflammatory cytokine levels, providing a basis for further development as anti-inflammatory agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzo[a]heptalene acetamide derivatives. Modifications to the core structure or functional groups can lead to enhanced potency and selectivity.
Key Findings from SAR Studies
- Substituent Positioning : The position of substituents on the aromatic ring affects binding affinity and biological activity.
- Functional Group Variation : Introducing different functional groups (e.g., halogens, hydroxyls) can improve potency against specific targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzo[a]heptalene acetamide derivatives, and how do structural modifications influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with colchicine or its analogs. For example, acetylation of the amino group in colchiceine (7-demethylcolchicine) under anhydrous conditions using acetic anhydride yields the acetamide derivative. Structural modifications (e.g., methoxy group substitutions) require careful control of reaction temperature (40–60°C) and solvent polarity (e.g., dichloromethane or THF) to avoid side reactions. Purity is monitored via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Q. How can researchers validate the structural identity of Benzo[a]heptalene acetamide derivatives?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : H and C NMR confirm the acetamide moiety (δ~2.0 ppm for methyl protons, δ~170 ppm for carbonyl carbon) and aromatic methoxy groups (δ~3.8–4.0 ppm).
- HRMS : High-resolution mass spectrometry (ESI+) verifies molecular ion peaks (e.g., [M+H] for CHNO: calc. 399.1685, obs. 399.1682).
- X-ray crystallography resolves stereochemistry, particularly the (S)-configuration at C7 .
Q. What in vitro models are suitable for preliminary toxicity screening of these derivatives?
- Methodological Answer : Use immortalized hepatocyte lines (e.g., HepG2) for hepatotoxicity assays. Treat cells with derivatives (1–100 µM) for 24–48 hours and measure viability via MTT/WST-1 assays. Parallel testing for mitochondrial membrane potential (JC-1 staining) and ROS production (DCFH-DA probe) provides mechanistic insights. Note that Benzo[a]heptalene derivatives like colchicine analogs show low hepatotoxicity in rodent models (LD >50 mg/kg, oral) but may induce mitotic arrest in dividing cells .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported bioactivity data for Benzo[a]heptalene acetamide derivatives?
- Methodological Answer : Discrepancies often arise from differences in:
- Experimental design : Compare cell lines (e.g., cancer vs. non-cancer), exposure times (acute vs. chronic), and metabolite interference (use of CYP450 inhibitors).
- Compound purity : Validate via orthogonal methods (HPLC, NMR) to exclude impurities like colchiceine or thiocolchicoside analogs.
- Data normalization : Use internal controls (e.g., β-tubulin polymerization assays) to standardize microtubule-disruption activity .
Q. What strategies optimize the pharmacokinetic profile of these derivatives for in vivo studies?
- Methodological Answer :
- Lipid solubility : Introduce lipophilic groups (e.g., methylthio at C10) to enhance blood-brain barrier penetration.
- Metabolic stability : Replace labile methoxy groups with fluorine or deuterium at C1/C2 to reduce CYP3A4-mediated oxidation.
- Plasma protein binding : Use equilibrium dialysis to assess binding to albumin (>90% binding correlates with reduced efficacy; adjust substituents at C7) .
Q. How can computational modeling predict the interaction of these derivatives with tubulin?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the colchicine-binding site of β-tubulin (PDB ID: 4O2B). Energy minimization (AMBER force field) and MD simulations (50 ns, NPT ensemble) validate binding stability. Key interactions:
- Hydrogen bonding between the acetamide carbonyl and Thr178.
- Hydrophobic contacts of the benzoheptalene core with Leu248 and Ala317.
- Use MM-PBSA to calculate binding free energy (ΔG ≤ -8 kcal/mol indicates high affinity) .
Q. What analytical methods quantify trace-level derivatives in biological matrices?
- Methodological Answer : Develop a UHPLC-MS/MS method:
- Extraction : Solid-phase extraction (C18 cartridges) with methanol:water (70:30) elution.
- Chromatography : HSS T3 column (2.1 × 100 mm, 1.8 µm), gradient of 0.1% formic acid and acetonitrile.
- Detection : MRM transitions (e.g., m/z 399→310 for quantification; m/z 399→285 for confirmation). Validate with LOD (0.1 ng/mL) and recovery (>85%) in plasma .
Contradictory Data Analysis
Q. Why do some studies report anti-inflammatory activity while others emphasize cytotoxicity for structurally similar derivatives?
- Methodological Answer : Context-dependent effects arise from:
- Concentration thresholds : Anti-inflammatory effects (e.g., TNF-α inhibition) occur at low doses (IC ~10 nM), whereas cytotoxicity dominates at >100 nM due to tubulin depolymerization.
- Cell type specificity : Primary immune cells (e.g., macrophages) show anti-inflammatory responses, while rapidly dividing cancer cells undergo apoptosis. Use RNA-seq to identify differential pathway activation (NF-κB vs. caspase-3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
